molecular formula C25H29ClN6O2 B12186952 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12186952
M. Wt: 481.0 g/mol
InChI Key: GRNVAVFOCRBKOW-UHFFFAOYSA-N
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and subsequent substitutions. The process may include:

    Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Substitution Reactions: The chlorophenyl group can be introduced via nucleophilic aromatic substitution, while the phenylpropyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, continuous flow chemistry to improve reaction efficiency, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It may act as a receptor agonist or antagonist, modulating the activity of neurotransmitters in the brain. The compound’s effects are mediated through pathways involving GABA receptors, leading to changes in neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: Shares the piperazine ring and chlorophenyl group but differs in the side chains.

    3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine: Similar structure with an amine group instead of the purine-dione core.

Uniqueness

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione is unique due to its combination of a piperazine ring with a purine-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29ClN6O2

Molecular Weight

481.0 g/mol

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C25H29ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-6-9-18-7-3-2-4-8-18)24(27-22)31-15-13-30(14-16-31)20-11-5-10-19(26)17-20/h2-5,7-8,10-11,17,21-22H,6,9,12-16H2,1H3,(H,28,33,34)

InChI Key

GRNVAVFOCRBKOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5

Origin of Product

United States

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